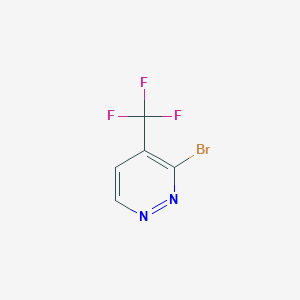

3-Bromo-4-(trifluoromethyl)pyridazine

Description

Significance of Pyridazine (B1198779) Scaffolds in Contemporary Organic Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in organic and medicinal chemistry. Its unique physicochemical properties, including a high dipole moment and robust dual hydrogen-bonding capacity, make it an attractive component in the design of biologically active molecules. The pyridazine moiety can serve as a bioisosteric replacement for a phenyl ring, often conferring improved physicochemical properties such as reduced lipophilicity. This heterocycle is a core component in a number of herbicides and approved pharmaceutical agents. The versatility of the pyridazine framework allows it to be employed either as a central scaffolding element or as a key pharmacophoric moiety, contributing significantly to drug-target interactions through hydrogen bonding and π-π stacking.

Strategic Importance of the Trifluoromethyl Group in Heterocyclic Compounds

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry due to the profound effects it can impart upon a parent molecule. As a substituent, the CF3 group is strongly electron-withdrawing and highly lipophilic. Its introduction into a heterocyclic compound can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, it can improve a molecule's pharmacokinetic profile, including its absorption and distribution, by increasing its lipophilicity. The CF3 group can also modulate the acidity or basicity of nearby functional groups and influence binding affinity to biological targets. It is estimated that approximately 20% of all fluorinated pharmaceuticals on the market contain a trifluoromethyl group, underscoring its strategic importance in drug design.

Role of Halogen Substituents in Pyridazine Functionalization

Halogen substituents, such as bromine, serve as exceptionally versatile synthetic handles on the pyridazine ring. The carbon-bromine bond provides a reactive site for a wide array of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds at the halogenated position. This capability enables the straightforward diversification of the pyridazine core, allowing chemists to append a wide range of molecular fragments and build complex, highly functionalized molecules. The position of the halogen is crucial, directing where these new substituents are added and thus controlling the final architecture of the molecule.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(trifluoromethyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-3(5(7,8)9)1-2-10-11-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFGRCVMXWFQOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091609-24-2 | |

| Record name | 3-bromo-4-(trifluoromethyl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Reactivity and Mechanistic Investigations of 3 Bromo 4 Trifluoromethyl Pyridazine and Analogues

Nucleophilic Substitution Reactions at the Bromine Center

The pyridazine (B1198779) ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This inherent electron deficiency makes the ring susceptible to nucleophilic attack. The reactivity is further enhanced by the presence of the strongly electron-withdrawing trifluoromethyl group at the C-4 position. In 3-Bromo-4-(trifluoromethyl)pyridazine, the bromine atom is located at a position activated by both the ring nitrogens and the trifluoromethyl group, making it a suitable leaving group for nucleophilic aromatic substitution (SNAr) reactions.

The mechanism of SNAr on pyridazine derivatives involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromine). This initial attack is typically the rate-determining step and results in the formation of a high-energy anionic intermediate, known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is crucial for the reaction to proceed. For pyridazine systems, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atoms, which provides significant stabilization. stackexchange.com The presence of the additional electron-withdrawing trifluoromethyl group at C-4 further delocalizes the negative charge, thereby stabilizing the Meisenheimer complex and facilitating the substitution reaction.

While specific studies detailing a wide range of nucleophilic substitutions on this compound are not extensively documented in readily available literature, the principles of SNAr on analogous electron-deficient halo-heterocycles suggest that various nucleophiles, such as alkoxides, thiolates, and amines, could displace the bromide. The reaction conditions, including the choice of solvent and base, play a critical role in the success and selectivity of these transformations. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools for the functionalization of heteroaromatic halides. This compound is an excellent substrate for these reactions, allowing for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-3 position. The pyridazine moiety is a significant scaffold in pharmaceutical and agrochemical research, and these coupling reactions provide diverse pathways to novel analogues. researchgate.netorganic-chemistry.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. It is a versatile and widely used method for constructing biaryl or vinyl-aryl systems. 3-Bromo-pyridazines are known to be effective coupling partners in Suzuki reactions. organic-chemistry.orgnih.gov For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents.

The general catalytic cycle involves the oxidative addition of the bromopyridazine to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like debromination. nih.govrsc.org For instance, catalyst systems involving palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) with bases such as sodium carbonate or potassium carbonate are commonly employed. nih.govnih.gov

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2 M Na₂CO₃ | DME/EtOH | 80 | Good |

| 2 | 4-Methoxyphenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₃PO₄ | Dioxane/H₂O | 100 | 89 |

| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | 2 M Na₂CO₃ | DME/EtOH | 80 | Fair |

| 4 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Toluene/H₂O | 100 | Good |

Note: Data presented is based on representative Suzuki-Miyaura coupling reactions of analogous 3-bromopyridazine (B1282269) and trifluoromethyl-substituted bromoheterocycle systems. nih.govnih.govrsc.orgnih.gov The specific yields for this compound may vary.

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orggold-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes and is carried out in the presence of an amine base. organic-chemistry.orglibretexts.org It is an indispensable tool for the synthesis of arylalkynes and conjugated enynes. gold-chemistry.org 3-Bromo-pyridazines readily participate in Sonogashira couplings, allowing for the introduction of various alkynyl groups. organic-chemistry.orgnih.gov

The reaction mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, which is believed to generate a copper(I) acetylide intermediate that facilitates the transmetalation step with the palladium complex. libretexts.org Common conditions involve a palladium catalyst like PdCl₂(PPh₃)₂ in conjunction with a copper(I) salt, such as CuI, and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). nih.govorganic-chemistry.org

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 85 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Toluene | 50 | 92 |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 78 |

| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | RT | Good |

Note: Data is compiled from typical Sonogashira reactions performed on similar bromoheterocyclic substrates. organic-chemistry.orgnih.gov Yields are representative and may differ for this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides and primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The amination of 3-bromo-pyridazines provides direct access to 3-amino-pyridazine derivatives, which are important pharmacophores. organic-chemistry.org

The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product. wikipedia.org The success of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine (B1218219) ligand, which facilitates the crucial reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required. nih.govacs.org

| Entry | Amine | Pd Precatalyst (mol%) | Ligand | Base | Solvent | Temp (°C) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos | LiHMDS | Toluene | 65 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Toluene | 100 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos | NaOtBu | Dioxane | 80 |

| 4 | Pyrrolidine | RuPhos-Pd-G3 (4) | (integrated) | LiHMDS | THF | 65 |

Note: The table reflects common conditions for Buchwald-Hartwig amination of bromo-N-heterocycles. organic-chemistry.orgnih.gov The choice of catalyst and conditions is highly substrate-dependent.

Beyond the canonical Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the bromine atom of this compound serves as a versatile anchor for a wide array of other palladium-catalyzed transformations. These reactions further expand the synthetic toolbox for modifying the pyridazine core. Examples include Stille coupling (using organotin reagents), Heck coupling (with alkenes), and various carbonylation reactions to introduce carbonyl functionalities. The principles governing these reactions are similar, relying on the oxidative addition/reductive elimination cycle of a palladium catalyst. The specific conditions and catalyst systems are tailored to the coupling partners involved, enabling the introduction of a diverse range of functional groups at the C-3 position.

Reactivity of the Trifluoromethyl Group in Pyridazine Derivatives

The trifluoromethyl (CF₃) group is a unique substituent in medicinal and materials chemistry. Its strong electron-withdrawing nature, a result of the high electronegativity of fluorine, significantly alters the electronic properties of the pyridazine ring. The Hammett constant (σₚ) of the CF₃ group is approximately 0.54, indicating it is a powerful electron-withdrawing group. nih.gov This property makes the adjacent pyridazine ring more electron-deficient, which, as discussed, activates the C-Br bond at the C-3 position towards both nucleophilic substitution and oxidative addition in cross-coupling reactions.

Generally, the C-CF₃ bond is exceptionally strong and stable, rendering the trifluoromethyl group relatively inert to many chemical transformations. mdpi.com However, the strong polarization it induces can influence the reactivity of the entire molecule. In some highly activated systems, the CF₃ group can make the heterocyclic ring susceptible to degradation under certain nucleophilic conditions through pathways like intramolecular nucleophilic aromatic substitution. nih.gov Despite its general stability, the CF₃ group's primary role in the reactivity of this compound is as a powerful electronic modulator, enhancing the reactivity of other sites on the ring rather than participating directly in reactions itself.

Oxidation and Reduction Chemistry of Pyridazine Systems

The reactivity of the pyridazine ring, characterized by its two adjacent nitrogen atoms, is significantly influenced by redox reactions. The electron-deficient nature of the ring, a consequence of the electronegative nitrogen atoms, dictates its behavior under oxidative and reductive conditions.

Oxidation: The primary site of oxidation in pyridazine and its derivatives is one of the ring nitrogen atoms, leading to the formation of pyridazine N-oxides. nih.govnih.gov This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide in acetic acid. youtube.comyoutube.com The introduction of an N-oxide group alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. scripps.edu Pyridazine N-oxides are stable, isolable compounds and serve as versatile intermediates in organic synthesis. nih.gov For instance, they can undergo photochemical rearrangements to generate reactive species or be converted into other heterocyclic systems like 2-aminofurans. nih.govproquest.com The oxidation can be chemoselective, allowing for the N-oxidation of a pyridine (B92270) or pyridazine ring in the presence of other oxidizable functional groups, such as alkenes, if the conditions are carefully controlled. youtube.com

Reduction: The pyridazine ring can be partially or fully reduced to yield 1,4,5,6-tetrahydropyridazines or hexahydropyridazines, respectively. The choice of reducing agent and reaction conditions determines the extent of reduction.

Catalytic hydrogenation is a common method for the complete reduction of the pyridazine ring. youtube.com This typically requires heterogeneous catalysts like platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C) under hydrogen pressure. acs.orgresearchgate.net These reactions often necessitate forcing conditions, such as elevated temperatures and pressures, due to the aromatic stability of the pyridazine ring. researchgate.netwikipedia.org

Chemical reduction offers an alternative route. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve complete saturation of the ring, yielding hexahydropyridazines. youtube.com Milder conditions, such as using sodium in ethanol, can also be employed for reduction. youtube.com In substituted pyridazines, reductive cyclization of a side chain onto the ring can occur, for example, the reduction of a nitro group to an amine which then cyclizes. mdpi.com

The following table summarizes common redox reactions for pyridazine systems.

| Reaction Type | Reagent(s) | Product(s) |

| Oxidation | Hydrogen Peroxide (H₂O₂), Acetic Acid (AcOH) | Pyridazine N-oxide |

| meta-Chloroperoxybenzoic acid (MCPBA) | Pyridazine N-oxide | |

| Reduction | H₂, Platinum(IV) oxide (PtO₂) | Hexahydropyridazine |

| H₂, Palladium on Carbon (Pd/C) | Hexahydropyridazine | |

| Lithium Aluminum Hydride (LiAlH₄) | Hexahydropyridazine | |

| Sodium (Na), Ethanol (EtOH) | Dihydropyridazine / Tetrahydropyridazine |

Mechanistic Pathways in Pyridazine Transformations

The synthesis and functionalization of pyridazine derivatives proceed through various mechanistic pathways, often involving complex intermediates and catalyzed reactions that control the outcome and selectivity.

Trifluoroacetylated Hydrazone Intermediates: Hydrazones, particularly those bearing strong electron-withdrawing groups like a trifluoroacetyl or trifluoromethyl moiety, are key intermediates in the construction of the pyridazine ring. nih.gov A common mechanistic pathway involves the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative to form a hydrazone, which then undergoes intramolecular cyclization.

A more elaborate mechanism is the cascade imination/6π-electrocyclization of hydrazone tautomers. researchgate.netresearchgate.net The process is believed to initiate with the formation of a hydrazone. This intermediate can then tautomerize to a species containing a 1,3,5-hexatriene-like system. This tautomer subsequently undergoes a 6π-electrocyclization, an electrocyclic ring-closing reaction that is thermally or photochemically allowed under orbital symmetry rules. The resulting cyclic intermediate then aromatizes, often through the elimination of a small molecule like water or an alcohol, to furnish the stable pyridazine ring. The presence of a trifluoroacetyl group significantly influences the electronics of the hydrazone, affecting the rate and regioselectivity of the cyclization process due to its potent electron-withdrawing nature.

Lewis Acid Coordination in Cycloadditions: Cycloaddition reactions, especially the Diels-Alder reaction, are powerful methods for synthesizing pyridazine rings. quora.com In many cases, these reactions are accelerated and their selectivity is controlled by the use of Lewis acids. nih.govresearchgate.net

The mechanism of Lewis acid catalysis in a Diels-Alder reaction typically involves the coordination of the Lewis acid to a Lewis basic site on the dienophile. For example, in a reaction involving an α,β-unsaturated carbonyl compound as the dienophile, the Lewis acid (e.g., AlCl₃, BF₃, ZnCl₂) coordinates to the carbonyl oxygen. This coordination has two primary effects:

Electronic Activation : It withdraws electron density from the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduces the HOMO-LUMO energy gap between the diene and the dienophile, accelerating the reaction rate. mdpi.com

Steric Influence : The bulky Lewis acid-dienophile complex can direct the approach of the diene, thereby controlling the stereoselectivity (endo/exo) and regioselectivity of the cycloaddition.

An alternative viewpoint, derived from computational studies, suggests that Lewis acids accelerate Diels-Alder reactions primarily by reducing the Pauli repulsion between the electron clouds of the diene and dienophile as they approach each other in the transition state. nih.gov Regardless of the precise model, the coordination of the Lewis acid to the reacting partner is the key activating step, enabling reactions to proceed under milder conditions and with higher selectivity than their uncatalyzed counterparts.

The table below lists common Lewis acids used in cycloaddition reactions for heterocycle synthesis.

| Lewis Acid | Formula | Typical Application |

| Aluminum Chloride | AlCl₃ | Catalyzing Diels-Alder reactions with carbonyl-containing dienophiles. |

| Boron Trifluoride | BF₃ | Accelerating cycloadditions, often used as its etherate complex (BF₃·OEt₂). |

| Zinc Chloride | ZnCl₂ | A milder Lewis acid for sensitive substrates. |

| Titanium Tetrachloride | TiCl₄ | Used for enhancing reactivity and controlling stereoselectivity. |

| Tin Tetrachloride | SnCl₄ | Another common Lewis acid for Diels-Alder catalysis. |

Iv. Advanced Functionalization and Synthetic Applications in Research

Development of Complex Pyridazine (B1198779) Derivatives

The 3-bromo-4-(trifluoromethyl)pyridazine core is an excellent starting point for the synthesis of more complex and highly substituted pyridazine derivatives. The bromine atom at the 3-position serves as a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. This allows for the systematic elaboration of the pyridazine scaffold, leading to the development of novel compounds with tailored electronic and steric properties.

The reactivity of the C-Br bond facilitates participation in palladium-catalyzed reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are known for their high efficiency and functional group tolerance, making them ideal for the late-stage functionalization of heterocyclic systems.

Key transformations for developing complex pyridazine derivatives include:

Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl groups.

Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing various amine functionalities.

Sonogashira Coupling: For the installation of alkyne moieties, which can be further elaborated.

Through sequential and regioselective application of these methods, a diverse library of complex pyridazine derivatives can be accessed, each with unique three-dimensional structures and potential for biological activity or material applications.

Regioselective Access to Multisubstituted Pyridazines (e.g., 3,4-Disubstituted Pyridazines)

A significant challenge in heterocyclic chemistry is the control of regioselectivity during functionalization. The this compound scaffold offers a strategic advantage for the regioselective synthesis of 3,4-disubstituted pyridazines. The distinct reactivity of the C-Br bond at the 3-position allows for its selective transformation, leaving the rest of the pyridazine ring intact for subsequent modifications if desired.

One powerful strategy involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether to generate a 3-bromo-pyridazine intermediate. organic-chemistry.orgorganic-chemistry.org This intermediate can then undergo a variety of palladium-catalyzed cross-coupling reactions to introduce a substituent at the 3-position with excellent regiocontrol. organic-chemistry.org Following this, functionalization at the 4-position can be achieved through different synthetic strategies, providing a clear and controlled route to 3,4-disubstituted pyridazines.

The table below summarizes some of the key cross-coupling reactions that can be employed for the regioselective functionalization of 3-bromo-pyridazine intermediates, which is applicable to this compound.

| Reaction | Reagents/Catalyst | Bond Formed | Introduced Group | Reference |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Pd catalyst, base | C-C | Aryl, vinyl | organic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | C-C (sp) | Alkynyl | organic-chemistry.org |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst, base | C-N | Amino | organic-chemistry.org |

This regioselective approach is crucial for structure-activity relationship (SAR) studies in drug discovery, as it allows for the precise modification of the pyridazine core to optimize biological activity.

Use as Building Blocks in Multistep Synthesis

The inherent functionality of this compound makes it a valuable building block in multistep synthetic sequences aimed at constructing complex target molecules. Its ability to undergo selective transformations allows for its incorporation into larger molecular frameworks in a controlled and predictable manner.

A notable application of a related pyridazine scaffold is in the development of novel herbicides. Research has shown that 4-(3-trifluoromethylphenyl)pyridazine derivatives exhibit bleaching and herbicidal activities. nih.gov In the synthesis of these compounds, the pyridazine core serves as a central scaffold, with various substituted benzyloxy or phenoxy groups introduced at the 3-position. nih.gov The trifluoromethyl group on the phenyl ring was found to be important for the observed herbicidal effects. nih.gov This highlights the utility of the trifluoromethyl-substituted pyridazine motif as a key building block in the synthesis of agrochemicals.

The general synthetic strategy often involves the initial construction of the core pyridazine ring, followed by functionalization at the 3- and 6-positions. The bromine atom in this compound provides a convenient entry point for introducing the necessary side chains through cross-coupling reactions, demonstrating its role as a key intermediate in the multistep synthesis of these complex molecules.

Creation of Bioisosteric Analogues (e.g., Pyridazine as Bioisostere to Phenyl and Pyridyl Rings)

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity, is a powerful tool. The pyridazine ring is recognized as a valuable bioisostere for phenyl and pyridyl rings. researchgate.net This is due to its similar size and shape, as well as its unique electronic properties, including a significant dipole moment and the presence of two nitrogen atoms capable of acting as hydrogen bond acceptors.

The this compound scaffold can be utilized to create bioisosteric analogues of drug candidates containing phenyl or pyridyl moieties. Replacing a phenyl or pyridyl ring with the 4-(trifluoromethyl)pyridazine (B1318961) core can lead to significant changes in a molecule's properties, including:

Improved solubility and pharmacokinetic profile: The nitrogen atoms in the pyridazine ring can increase polarity and potential for hydrogen bonding, leading to better aqueous solubility.

Enhanced binding affinity: The unique dipole moment and hydrogen bonding capabilities of the pyridazine ring can lead to new or improved interactions with biological targets.

Modified metabolic stability: The replacement of a carbon atom with a nitrogen atom can alter the metabolic profile of a drug candidate, potentially blocking sites of metabolic degradation.

V. Computational Chemistry and Theoretical Studies on Trifluoromethylated Pyridazines

Electronic Structure and Reactivity Modeling

The electronic structure of a molecule is fundamental to its chemical behavior. For trifluoromethylated pyridazines, computational quantum mechanical methods, particularly Density Functional Theory (DFT), are extensively used to model their electronic properties. gsconlinepress.comexlibrisgroup.com These calculations provide a detailed picture of the electron distribution within the molecule, which is significantly influenced by the presence of the electron-withdrawing trifluoromethyl group and the electronegative nitrogen atoms in the pyridazine (B1198779) ring.

Key electronic descriptors that are commonly calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). gsconlinepress.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. exlibrisgroup.commdpi.com These maps illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-Bromo-4-(trifluoromethyl)pyridazine, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms, indicating their nucleophilic character, while positive potential (blue regions) would be expected around the hydrogen atoms and the bromine atom, highlighting sites susceptible to nucleophilic attack.

Global reactivity descriptors, as shown in the table below, can be derived from the HOMO and LUMO energies to quantify the reactivity of trifluoromethylated pyridazines.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

These computational models of electronic structure and reactivity are instrumental in predicting how trifluoromethylated pyridazines will behave in chemical reactions, guiding the design of new synthetic routes and the development of novel compounds with desired properties. rsc.org

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone. montclair.edursc.org For reactions involving trifluoromethylated pyridazines, theoretical calculations can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and the most favorable reaction pathways. montclair.edumontclair.edu

DFT calculations are commonly employed to investigate reaction mechanisms. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed mechanism can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing a quantitative measure of the reaction's feasibility.

For instance, in the study of nucleophilic aromatic substitution reactions on a pyridazine ring, computational methods can be used to compare different possible sites of attack and to understand the influence of substituents like the trifluoromethyl group on the reaction rate and regioselectivity. Theoretical investigations can also shed light on the role of catalysts in these reactions, helping to optimize reaction conditions for improved yield and selectivity. montclair.edu

Computational studies have been crucial in understanding the mechanisms of trifluoromethylation reactions themselves. montclair.edu These studies can explore the step-by-step process of how a trifluoromethyl group is introduced onto a molecule, providing a deeper understanding of the reaction's thermodynamics and kinetics. montclair.edu

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of molecules are critical to their function. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the spatial arrangements of atoms in trifluoromethylated pyridazines and how these structures fluctuate over time. hillsdale.eduimpactfactor.org

Conformational analysis involves identifying the stable conformations (isomers that can be interconverted by rotation around single bonds) of a molecule and determining their relative energies. mdpi.comresearchgate.net For substituted pyridazines, different orientations of the substituent groups can lead to various conformers with distinct energies and properties. Computational methods can systematically explore the potential energy surface to locate these stable conformers and predict their populations at a given temperature. mdpi.com

Molecular dynamics simulations provide a more dynamic picture of molecular behavior. researchgate.net By solving Newton's equations of motion for the atoms in a molecule over a period of time, MD simulations can model the vibrational, rotational, and translational motion of the molecule. hillsdale.eduimpactfactor.org This allows for the study of how the molecule's conformation changes over time and how it interacts with its environment, such as a solvent or a biological receptor. impactfactor.orgnih.gov These simulations are particularly valuable for understanding the flexibility of the pyridazine ring and its substituents, which can be important for its biological activity. impactfactor.orgnih.gov

The combination of experimental and computational studies on the molecular dynamics of pyridazine derivatives has been shown to be a powerful approach. hillsdale.edu For example, solid-state NMR spectroscopy can provide experimental data on molecular motion, which can then be compared with and interpreted by MD simulations. hillsdale.edu

Prediction of Spectroscopic Signatures

Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic signatures of molecules, such as those obtained from infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy. core.ac.uknih.govarxiv.org By calculating these spectra computationally, researchers can aid in the identification and characterization of newly synthesized trifluoromethylated pyridazines.

Vibrational spectroscopy (IR and Raman) probes the vibrational modes of a molecule. DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. core.ac.ukresearchgate.netnih.gov The calculated spectrum can then be compared with the experimental spectrum to confirm the structure of the compound and to assign the observed vibrational bands to specific atomic motions within the molecule. core.ac.uknih.gov

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Computational methods can predict the chemical shifts of different nuclei (e.g., ¹H, ¹³C, ¹⁹F) in a molecule. hillsdale.edu These predictions can be instrumental in assigning the signals in an experimental NMR spectrum, particularly for complex molecules where the signals may overlap.

The accuracy of these predicted spectra depends on the level of theory and basis set used in the calculations. By comparing the computed spectra with experimental data for known compounds, computational methods can be refined to provide more accurate predictions for novel trifluoromethylated pyridazines. researchgate.netuomphysics.netnih.gov

In Silico Design and Optimization of Novel Pyridazine Structures

The principles of computational chemistry are increasingly being applied in the rational design and optimization of novel pyridazine-based molecules with specific desired properties, particularly in the field of drug discovery and materials science. rsc.orgrsc.orgtandfonline.com In silico methods allow for the rapid screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.govbenthamdirect.com

A common in silico approach is molecular docking, which predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govbenthamdirect.com This technique is widely used in drug design to identify potential drug candidates that can bind strongly and selectively to a target of interest. researchgate.netnih.govbenthamdirect.com For trifluoromethylated pyridazines, molecular docking can be used to design new derivatives with enhanced biological activity, for example, as enzyme inhibitors. impactfactor.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another important in silico tool. nih.gov QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a set of known pyridazine derivatives, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent analogues. nih.gov

Computational methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. nih.govrsc.org By identifying compounds with favorable ADMET profiles early in the design process, the likelihood of late-stage failures in drug development can be reduced. nih.govrsc.org

Through these in silico approaches, the design and optimization of novel trifluoromethylated pyridazine structures can be significantly accelerated, leading to the more efficient discovery of new molecules with applications in medicine, agriculture, and materials science. nih.govnih.govmdpi.com

Vi. Emerging Research Frontiers and Future Directions

Novel Catalytic Systems for Efficient Pyridazine (B1198779) Functionalization

The functionalization of the pyridazine ring is a key area of research, as it allows for the diversification of the core structure to create new molecules with tailored properties. The presence of the bromine atom in 3-Bromo-4-(trifluoromethyl)pyridazine serves as a versatile handle for various cross-coupling reactions. However, the electron-deficient nature of the pyridazine ring can pose challenges for certain transformations. Consequently, the development of novel and more efficient catalytic systems is a major research focus.

Transition-metal catalysis remains a cornerstone for the C-H functionalization of N-heterocycles, and these principles are being extended to pyridazine systems. nih.gov Research into catalysts based on palladium, copper, nickel, rhodium, and iron is ongoing to improve the efficiency and regioselectivity of reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings on brominated pyridazines. organic-chemistry.org For instance, Lewis acid-mediated inverse electron demand Diels-Alder reactions have been developed to synthesize 3-bromo-pyridazines, which can then be subjected to various palladium-catalyzed cross-coupling reactions to install different functional groups at the 3-position. organic-chemistry.org

A significant challenge in pyridazine chemistry is the selective functionalization of C-H bonds, which would offer a more atom-economical approach compared to pre-functionalized substrates. While the functionalization of positions adjacent to the nitrogen atoms is often favored, achieving selectivity at other positions remains difficult. nih.gov Future research will likely focus on developing catalytic systems that can overcome these regioselectivity challenges, potentially through the use of specialized ligands or directing group strategies.

Below is a table summarizing catalytic systems used for the functionalization of bromo-heterocycles, which are applicable to this compound.

| Reaction Type | Catalyst System | Substrate Type | Key Features |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ / Cs₂CO₃ | Bromopyrazines | High yields for coupling with aryl boronic acids. rsc.org |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | 3-Bromo-pyridazines | Functionalization with terminal alkynes. organic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium catalysts | 3-Bromo-pyridazines | Introduction of nitrogen-based nucleophiles. organic-chemistry.org |

| Trifluoromethylation | Palladium catalysts | Bromoaromatics | Direct introduction of CF₃ groups. rsc.org |

Sustainable and Green Synthetic Approaches for Pyridazine Derivatives

In line with the broader goals of the chemical industry, there is a growing emphasis on developing sustainable and environmentally friendly methods for synthesizing pyridazine derivatives. This involves reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency.

One promising approach is the use of microwave-assisted synthesis. nih.gov Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov For the synthesis of fluorine-containing pyridazine derivatives, microwave-assisted methods under phase-transfer catalysis (PTC) conditions have been shown to be efficient and environmentally friendly, as they can reduce or eliminate the need for solvents. nih.gov

Metal-free synthesis is another key area of green chemistry. organic-chemistry.org Reactions that avoid the use of heavy metal catalysts are highly desirable as they reduce the risk of toxic metal contamination in the final products and simplify purification processes. For example, aza-Diels-Alder reactions between 1,2,3-triazines and 1-propynylamines provide a metal-free route to highly functionalized pyridazines under neutral conditions. organic-chemistry.orgorganic-chemistry.org Similarly, methods utilizing TBAI/K₂S₂O₈ to promote the annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones offer a sustainable pathway to trisubstituted pyridazines. organic-chemistry.org

Future research will likely focus on expanding the scope of these green methodologies, including the use of flow chemistry, biocatalysis, and reactions in greener solvents like water or ionic liquids.

| Green Chemistry Approach | Method | Advantages | Example Application |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, lower energy consumption. nih.gov | Synthesis of pyridazine-fluorine derivatives. nih.gov |

| Catalysis | Metal-free reactions | Avoids toxic heavy metals, simplifies purification. organic-chemistry.org | Aza-Diels-Alder reactions for pyridazine synthesis. organic-chemistry.orgorganic-chemistry.org |

| Alternative Solvents | Phase-Transfer Catalysis (PTC) | Reduces or eliminates the need for organic solvents. nih.gov | Synthesis under microwave irradiation. nih.gov |

Development of Advanced Materials Incorporating Pyridazine Moieties

The distinct electronic and structural properties of the pyridazine ring make it an attractive component for advanced materials. The high nitrogen content and planar structure are particularly advantageous for specific applications.

A significant emerging area is the use of pyridazine scaffolds in high-energy density materials (HEDMs). rsc.orgresearchgate.net The inherent structure of pyridazine allows for the incorporation of multiple "explosophoric" groups (e.g., nitro groups), while its planarity promotes efficient π-π stacking. rsc.orgresearchgate.net This intermolecular arrangement can lead to highly dense crystal packing, a critical factor for developing materials with superior energetic performance. rsc.orgresearchgate.net

Furthermore, pyridazine derivatives are being explored as versatile ligands for the formation of coordination polymers and metal-organic frameworks (MOFs). lifechemicals.com The two adjacent nitrogen atoms can act as a chelating unit for metal cations, enabling the construction of complex, multi-dimensional structures. These materials have potential applications in gas storage, catalysis, and sensing. The trifluoromethyl group in this compound can also influence the electronic properties and stability of such materials.

| Material Type | Key Pyridazine Feature | Potential Application | Research Focus |

| High-Energy Density Materials (HEDMs) | High nitrogen content, planarity for dense packing. rsc.orgresearchgate.net | Explosives, propellants. | Synthesis of polynitrated pyridazine derivatives. |

| Coordination Polymers / MOFs | Bidentate ligand capability of adjacent nitrogens. lifechemicals.com | Gas storage, catalysis, sensing. | Design of novel pyridazine-based ligands. |

| Organic Semiconductors | Aromatic, planar structure. liberty.edu | Electronics, optoelectronics. | Tuning electronic properties through substitution. |

Exploration of Pyridazine Scaffolds in Chemical Biology and Probe Development

The pyridazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.netnih.gov Its unique properties, including a high dipole moment and robust hydrogen-bonding capacity, are crucial for molecular recognition and drug-target interactions. nih.gov These same features make pyridazine derivatives, including those derived from this compound, excellent candidates for the development of chemical probes.

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. The development of potent and selective inhibitors is a key aspect of this field. Pyridazine derivatives have been successfully developed as inhibitors for a variety of targets, including protein kinases, which are crucial in cancer signaling pathways. researchgate.netnih.gov For example, novel pyridazine derivatives have been designed and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov

The trifluoromethyl group is particularly valuable in this context, as it can enhance metabolic stability, membrane permeability, and binding affinity. The bromine atom provides a convenient point for attaching reporter tags, such as fluorescent dyes or affinity labels, which are essential for visualizing and isolating the biological targets of the probe.

Future work in this area will involve designing pyridazine-based probes with improved selectivity and potency for specific biological targets, enabling a deeper understanding of complex biological processes and aiding in the validation of new drug targets.

High-Throughput Synthesis and Screening Methodologies

To fully explore the chemical space around the this compound scaffold, high-throughput synthesis and screening methods are indispensable. These technologies allow for the rapid creation and evaluation of large libraries of related compounds, accelerating the discovery of new molecules with desired properties. acs.org

High-throughput experimentation (HTE) in synthesis involves the use of automated platforms and miniaturized reaction formats (e.g., 96- or 384-well plates) to perform many reactions in parallel. acs.org This approach is ideal for optimizing reaction conditions for the functionalization of the pyridazine core or for generating libraries of analogues by reacting this compound with a diverse set of building blocks via cross-coupling reactions. acs.orgnih.gov For instance, microwave-assisted palladium-catalyzed reactions have been employed to efficiently build libraries of aminated pyridazines. nih.gov

Once these compound libraries are synthesized, they can be evaluated using high-throughput screening (HTS) assays to identify "hits" with interesting biological activity or material properties. For drug discovery, this involves testing the compounds against specific biological targets or in cell-based assays. nih.gov In materials science, high-throughput methods can be used to screen for properties like thermal stability or fluorescence. Computational methods, such as high-throughput virtual screening (HTVS), are also used to screen vast digital libraries of compounds against a target protein structure, helping to prioritize which compounds to synthesize and test. nih.gov

The integration of these high-throughput technologies is crucial for accelerating the pace of research and unlocking the full potential of pyridazine-based compounds in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Bromo-4-(trifluoromethyl)pyridazine, and how can purity be maximized?

- Methodology :

- Reaction Setup : Use anhydrous conditions with reagents like 3-fluoropyridine derivatives and hydrazine, heated to 110°C for 16 hours under reflux .

- Purification : Employ column chromatography (e.g., silica gel) with gradient elution (hexane/ethyl acetate) to isolate intermediates. Final products may require recrystallization from ethanol/water mixtures .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 8.0 equivalents of hydrazine) and monitor reaction progress via thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use , , and -NMR to confirm regioselectivity and trifluoromethyl group placement .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Verify molecular ion peaks ([M+H]) and assess purity (>95%) .

- X-ray Diffraction (XRD) : Resolve structural ambiguities in crystalline intermediates (e.g., tert-butyl carbamate derivatives) .

Q. How can researchers safely handle brominated pyridazine derivatives during synthesis?

- Methodology :

- Safety Protocols : Use inert atmospheres (N) for bromination steps to suppress side reactions. Quench excess bromine with NaHSO to prevent oxidation .

- Waste Management : Neutralize acidic byproducts (e.g., HCl) before disposal and employ fume hoods for volatile solvents (DMF, DCM) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of trifluoromethylation in pyridazine derivatives?

- Methodology :

- Computational Studies : Perform density functional theory (DFT) calculations to analyze electron density distribution and transition states during trifluoromethyl group addition .

- Isotopic Labeling : Use -labeled reagents to track oxygen incorporation in intermediates during cyclization steps .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodology :

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities .

- QSAR Analysis : Correlate substituent effects (e.g., Br vs. Cl) with biological activity using Hammett constants and multivariate regression .

Q. What strategies resolve contradictions in spectral data for pyridazine derivatives (e.g., unexpected -NMR shifts)?

- Methodology :

- Cross-Validation : Combine NMR with high-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) to confirm functional groups .

- Dynamic NMR Experiments : Vary temperatures to detect conformational changes influencing fluorine chemical shifts .

Q. How can this compound serve as a precursor in synthesizing bioactive heterocycles?

- Methodology :

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse substituents (e.g., phenyl, cyclopropyl) .

- Catalytic Systems : Optimize Pd/XPhos catalysts for Buchwald-Hartwig amination to generate amine derivatives .

Q. What are the challenges in scaling up pyridazine synthesis while maintaining enantiomeric purity?

- Methodology :

- Continuous Flow Chemistry : Implement microreactors to control exothermic reactions (e.g., bromination) and minimize racemization .

- Chiral HPLC : Separate enantiomers using amylose-based columns and validate purity with circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.